REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([F:8])[CH:7]=1.CCN(CC)CC.[CH2:17]=[O:18].Cl>CC#N>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([OH:9])[C:3]=1[CH:17]=[O:18]
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)F)O
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Name
|
magnesium chloride MgCl2
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Quantity
|
6.587 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.04 mL
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Type
|
reactant
|
Smiles
|
CCN(CC)CC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CC#N
|
Name
|
|
Quantity
|
3.459 g
|
Type
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reactant
|
Smiles
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C=O
|
Name
|
|
Quantity
|
80 mL
|
Type
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reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred at rt, under nitrogen, for 20 min
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the resulting mixture was heated to 80° C., under nitrogen, for 1.5 h
|
Duration
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1.5 h
|
Type
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TEMPERATURE
|
Details
|
After cooling to rt
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Type
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EXTRACTION
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Details
|
the aq. layer was extracted with AcOEt
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The mixed organic layers were dried over anh. MgSO4
|
Type
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FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C(=CC(=C1)F)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |